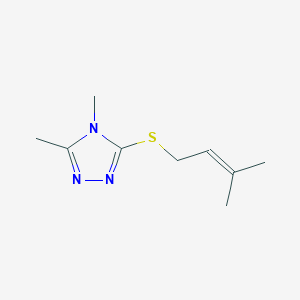![molecular formula C16H18N4O2 B7475669 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone, also known as PPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PPE is a piperazine derivative that is synthesized through a multi-step process involving the reaction of 1-phenylpyrazole-4-carboxylic acid with piperazine and acetic anhydride.
Aplicaciones Científicas De Investigación
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has been shown to act as a selective inhibitor of the dopamine transporter. This makes 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone a valuable tool for studying the role of dopamine in the brain and for developing new treatments for disorders such as Parkinson's disease and addiction.
Mecanismo De Acción
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting this process, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone increases the concentration of dopamine in the synapse, leading to increased neurotransmission. This mechanism of action is similar to that of cocaine and other drugs of abuse, which also act as dopamine reuptake inhibitors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone are primarily related to its ability to increase dopamine neurotransmission. This can lead to a range of effects, including increased locomotor activity, enhanced reward sensitivity, and improved cognitive function. 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has also been shown to have antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone in lab experiments is its selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. However, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone is also a potent dopamine reuptake inhibitor, which can lead to potential confounds in experimental results. Additionally, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone is relatively expensive and can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone. One area of interest is in the development of new treatments for addiction and other dopamine-related disorders. 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone has shown promise as a potential therapeutic agent in preclinical studies, and further research is needed to determine its efficacy in humans. Additionally, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone could be used as a tool for studying the role of dopamine in other areas of the brain, such as the prefrontal cortex and the striatum. Finally, new synthetic methods for 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone could be developed to improve its yield and purity, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone involves a multi-step process that begins with the reaction of 1-phenylpyrazole-4-carboxylic acid with piperazine and acetic anhydride. The resulting intermediate is then treated with ethyl chloroformate to yield the final product, 1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone. The overall yield of this process is approximately 60%, and the purity of the final product can be improved through recrystallization.
Propiedades
IUPAC Name |
1-[4-(1-phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-13(21)18-7-9-19(10-8-18)16(22)14-11-17-20(12-14)15-5-3-2-4-6-15/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMQMRFWJUUXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)



![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)


![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)


![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)